molecular formula C21H17Cl2FN4O2S B15077581 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15077581
M. Wt: 479.4 g/mol
InChI Key: SMIULANCHDXTIR-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative characterized by dual benzyl substituents at positions 7 and 8 of the purine core. The 7-position is substituted with a 2-chlorobenzyl group, while the 8-position features a (2-chloro-6-fluorobenzyl)sulfanyl moiety. The molecular formula is C₂₁H₁₇Cl₂FN₄O₂S, with a monoisotopic mass of 482.031 Da (approximated from and ).

Properties

Molecular Formula

C21H17Cl2FN4O2S

Molecular Weight

479.4 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-6-3-4-7-14(12)22)20(25-18)31-11-13-15(23)8-5-9-16(13)24/h3-9H,10-11H2,1-2H3

InChI Key

SMIULANCHDXTIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride and 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Analysis :

  • The benzyl group in Compound 9 lacks halogenation, resulting in lower molecular weight and possibly higher solubility compared to chlorinated analogs .
  • The 4-chlorobenzyl substituent () offers para-halogenation, which may improve binding affinity in hydrophobic pockets compared to the target compound’s ortho-chloro substituent .

Substituent Variations at Position 8

The 8-position modifications dictate electronic and steric effects:

Compound Name 8-Substituent NMR Shifts (¹H) Biological Relevance Reference
8-Chloro (Compound 9) Chloro 7.28–7.35 ppm (aromatic H) Electrophilic reactivity for cross-coupling
8-Phenyl (Compound 15) Phenyl 7.02–7.56 ppm (aromatic H) Increased π-π stacking potential
8-(3,5-Dimethylpyrazol-1-yl) Heterocyclic Not reported Potential kinase inhibition via H-bonding
Target Compound (2-Chloro-6-fluorobenzyl)sulfanyl Not reported Sulfur atom enhances nucleophilicity

Analysis :

  • The phenyl group in Compound 15 introduces planar aromaticity, favoring interactions with aromatic residues in enzyme active sites .
  • The sulfanyl group in the target compound may confer redox activity or serve as a leaving group in prodrug designs .

Biological Activity

The compound 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative characterized by its complex structure and potential biological activities. Its molecular formula is C21H17Cl2FN4O2SC_{21}H_{17}Cl_2FN_4O_2S with a molecular weight of approximately 479.35 g/mol. The compound's structural components suggest a promising pharmacological profile, particularly in the fields of antimicrobial and anticancer research.

The compound features:

  • Molecular Formula : C21H17Cl2FN4O2SC_{21}H_{17}Cl_2FN_4O_2S
  • Molecular Weight : 479.35 g/mol
  • CAS Number : 42043940

Biological Activity Overview

Research indicates that derivatives of purines and related heterocycles possess various biological activities. The specific compound has shown potential in the following areas:

  • Antimicrobial Activity :
    • Several studies have reported that compounds similar to this purine derivative exhibit significant antibacterial properties. For instance, derivatives with chlorinated benzyl groups have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
    • A study highlighted that certain benzimidazole derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar structures may confer comparable efficacy .
  • Anticancer Potential :
    • Research into purine derivatives has indicated that they can act as inhibitors of specific enzymes involved in cancer cell proliferation. The mechanism often involves interaction with DNA or RNA synthesis pathways.
    • Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.
  • Anti-inflammatory Effects :
    • Some studies suggest that purine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substitution Patterns : The presence of halogen atoms (like chlorine and fluorine) can enhance lipophilicity and improve cellular uptake.
  • Sulfanyl Group : This functional group may play a role in enhancing biological interactions with target proteins or enzymes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production

Case Studies

  • Antibacterial Study :
    In a comparative study, various benzimidazole derivatives were synthesized and tested against common bacterial strains. The results showed that compounds with similar chlorinated benzyl substitutions had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Evaluation :
    A series of purine derivatives were tested for their cytotoxic effects on different cancer cell lines, revealing that modifications at the benzyl positions significantly affected their anticancer efficacy .

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